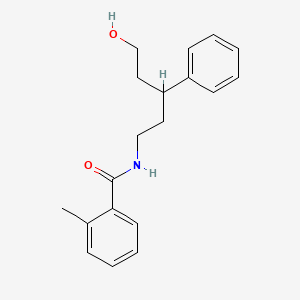

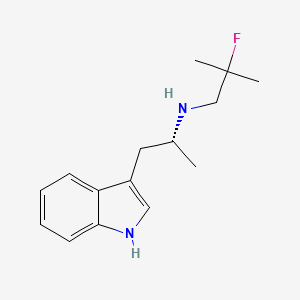

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide is a compound that can be associated with a class of benzamide derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on benzamide derivatives and their properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of amines with benzoyl chlorides or the reaction of benzoic acids with amines. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives was performed by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted acid ethyl esters . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. X-ray diffraction methods are commonly used to determine the crystal structure of these compounds, as seen in the study of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide . The structure of benzamide derivatives can influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including acylation, reduction, and substitution. For example, the stereoselective reduction of a ketone to an alcohol was demonstrated in the synthesis of 3H-labeled 2-hydroxy-N-[(5-hydroxy-[5-3H]-1,3,3-trimethylcyclohexyl)methyl]-5-methylbenzamide . The reactivity of the benzamide moiety can be exploited to introduce different substituents, which can alter the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the benzene ring or the amide nitrogen can affect these properties. For instance, the stability of N-(hydroxymethyl) compounds was investigated, and it was found that substitution on the nitrogen atom affects the stability of the N-methylol produced during oxidative metabolism . The physical properties are crucial for the compound's application in drug formulation and delivery.

Case Studies

While there are no direct case studies on this compound, related benzamide derivatives have been evaluated for their biological activities. For example, N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were studied for their potential as memory enhancers and acetylcholinesterase inhibitors . Another study focused on the antimicrobial activity of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, highlighting the potential of benzamide derivatives in combating microbial infections .

Scientific Research Applications

Biosensors and Electrochemical Sensors

One study details the development of a highly sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biomolecules. Though not directly related to "N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide," the study showcases the relevance of complex organic molecules in enhancing the performance of biosensors, particularly for detecting glutathione and piroxicam in real samples with satisfactory results (Karimi-Maleh et al., 2014).

Pharmacological Evaluation

Another significant area of research involves the design, synthesis, and pharmacological evaluation of novel compounds for potential therapeutic applications. For instance, a study on N-acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors demonstrates the pharmaceutical potential of benzamide derivatives in cancer therapy (Rodrigues et al., 2016).

Antimicrobial and Antifungal Activities

Research on secondary metabolites from endophytic fungi highlights the discovery of novel compounds with antimicrobial, antioxidant, and cytotoxic activities. Such studies reveal the potential of structurally complex molecules in addressing various biological targets and diseases (Xiao et al., 2014).

Metabolism Studies

Investigations into the metabolism of benzamide derivatives provide insights into their biotransformation and stability, crucial for understanding their pharmacokinetics and toxicological profiles (Ross et al., 1983).

Synthesis and Chemical Properties

The synthesis and characterization of novel compounds, including their antimicrobial screening, underline the ongoing interest in developing new molecules with potential therapeutic or industrial applications (Desai et al., 2013).

Mechanism of Action

properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-7-5-6-10-18(15)19(22)20-13-11-17(12-14-21)16-8-3-2-4-9-16/h2-10,17,21H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQBNLJHFQDRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)

![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)

![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)